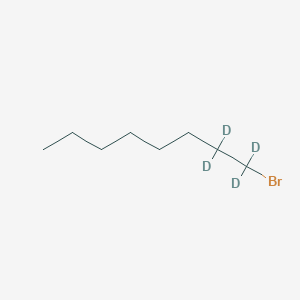

1-Bromooctane-3,3,4,4-d4

Description

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-1,1,2,2-tetradeuteriooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i7D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMKOFRJSULQZRM-OSEHSPPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(CCCCCC)C([2H])([2H])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Regioselective Deuteration of 1 Bromooctane

Strategies for Carbon-Deuterium Bond Formation at C-3 and C-4 Positions

Achieving regioselectivity at the C-3 and C-4 positions necessitates methods that can differentiate between the various C(sp³)–H bonds along the alkyl chain. The proximity to the bromo-functional group at C-1 may exert a minor electronic influence, but the C-H bonds at C-3 and C-4 are considered chemically unactivated and sterically accessible, posing a significant challenge for selective functionalization. The following sections explore direct deuteration approaches that could potentially be adapted to achieve this specific isotopic labeling pattern.

Direct Hydrogen-Deuterium (H-D) exchange is an atom-economical approach for installing deuterium (B1214612). It relies on the catalytic activation of C-H bonds in the presence of a deuterium source, leading to the substitution of hydrogen for deuterium. The success of these reactions for a target like 1-bromooctane (B94149) hinges on the catalyst's ability to operate on unactivated C(sp³)–H bonds with high regiocontrol.

Catalytic H-D exchange methods employ catalysts to lower the activation energy for C-H bond cleavage. These can be broadly categorized into transition metal-catalyzed systems and acid- or base-catalyzed reactions.

####### 2.1.1.1.1. Transition Metal-Catalyzed Deuteration (e.g., Platinum, Rhodium)

Transition metals are widely used for C-H activation and have been studied for H-D exchange in alkanes for nearly a century. acs.orgexlibrisgroup.com Catalysts based on platinum and rhodium, often supported on carbon, are effective for the multiple deuteration of linear and cyclic alkanes. rsc.org The general mechanism involves the oxidative addition of a C-H bond to the metal center, forming a metal-hydride and a metal-alkyl species. Subsequent reductive elimination after exchange with a deuterium source (like D₂O or D₂) releases the deuterated alkane.

However, a primary challenge with these catalysts is controlling regioselectivity on a linear alkane like 1-bromooctane. Such systems often lead to a distribution of deuterated isotopologues, with deuteration occurring at multiple positions along the alkyl chain. rsc.orgrsc.org Achieving specific deuteration solely at the C-3 and C-4 positions would be difficult without a directing group to guide the catalyst. The reaction conditions, such as temperature and the choice of deuterium source, can influence the extent of deuteration but offer limited regiocontrol for unactivated C-H bonds. rsc.org

| Catalyst System | Deuterium Source | Typical Substrates | Reaction Conditions | Selectivity Profile |

|---|---|---|---|---|

| Pt/C and Rh/C | D₂O, i-PrOD-d₈ | Linear, branched, and cyclic alkanes | Mild temperatures (e.g., 80°C) | Multiple deuterations, often with low regioselectivity. rsc.org |

| Iridium PCP Pincer Complexes | C₆D₆, D₂O | Arenes and unactivated alkanes (e.g., n-heptane) | Room temperature to 120°C | Can range from exhaustive to sterically controlled deuteration. rsc.org |

| Palladium-based catalysts | D₂ gas | Alkenes and alkynes (via reductive deuteration) | Varies with substrate | Deuteration occurs at the site of unsaturation. marquette.edu |

####### 2.1.1.1.2. Acid- and Base-Catalyzed Deuteration

Acid- and base-catalyzed H-D exchange reactions are well-established but are most effective for C-H bonds that are "activated" by adjacent functional groups. nih.gov Base-catalyzed exchange, for instance, readily occurs at positions alpha to a carbonyl group through the formation of a deuterated enolate intermediate. nih.gov Similarly, acid-catalyzed exchange is common for aromatic compounds via electrophilic substitution. nih.gov

For an unactivated alkane chain like that in 1-bromooctane, these methods are generally not applicable. The C-H bonds at the C-3 and C-4 positions are not sufficiently acidic or basic to be activated by common acid or base catalysts. While strong superacids can protonate and activate alkanes, such harsh conditions lack the subtlety for regioselective deuteration and would likely lead to a mixture of products, including skeletal rearrangements and elimination of HBr. Base-catalyzed methods using alkali-metal bases have emerged as a viable alternative to transition metals for some substrates, but their application to unactivated alkanes requires potent bases and often targets more acidic C-H bonds. rsc.org Therefore, direct acid or base catalysis is an unlikely strategy for the specific synthesis of 1-Bromooctane-3,3,4,4-d4.

| Catalysis Type | Deuterium Source | Typical Substrates | Mechanism | Applicability to 1-Bromooctane C-3/C-4 |

|---|---|---|---|---|

| Base-Catalyzed | D₂O, CH₃OD | Ketones, aldehydes, esters (α-protons) | Enolate formation | Not applicable due to lack of C-H acidity. nih.gov |

| Acid-Catalyzed | D₂SO₄, DCl | Aromatic compounds, compounds with activated C-H bonds | Carbocation/arenium ion formation | Not applicable; would require superacids leading to low selectivity. nih.gov |

| Alkali-Metal Bases (e.g., KOtBu) | DMSO-d₆ | Styrene derivatives (α-position), fluoroarenes | Deprotonation or transient addition | Unlikely to be selective for the unactivated C-3/C-4 positions. rsc.org |

Photoredox catalysis has emerged as a powerful tool for activating inert C-H bonds under mild conditions. nih.govresearchgate.net These methods often operate via a radical mechanism. A common strategy involves the synergistic use of a photocatalyst and a hydrogen atom transfer (HAT) catalyst. nih.govresearchgate.net The excited photocatalyst initiates a process that generates a highly reactive radical species, which then selectively abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical is subsequently quenched by a deuterium source, such as D₂O, to form the C-D bond. nih.govnih.gov

The key to achieving regioselectivity in these systems often relies on using a directing group within the substrate to position the HAT catalyst near the target C-H bonds. researchgate.net For 1-bromooctane, which lacks a strong directing group, achieving selective deuteration at C-3 and C-4 would be challenging. The reaction would likely proceed via 1,5-HAT or 1,6-HAT if a suitable directing group were installed, but in its absence, selectivity might be poor. However, the principles of photoredox-mediated HAT offer a promising research direction for developing new catalysts or substrate modifications that could favor deuteration at these specific unactivated positions.

| Component | Examples | Function | Ref. |

|---|---|---|---|

| Photocatalyst | Iridium complexes (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆), Organic dyes (e.g., 4CzIPN) | Absorbs light to initiate single-electron transfer (SET) processes. | nih.govnih.gov |

| Hydrogen Atom Transfer (HAT) Catalyst | Thiophenols, N-hydroxyphthalimide esters | Abstracts a specific H-atom from the substrate to form a C-radical. | nih.govresearchgate.net |

| Deuterium Source | D₂O | Inexpensive and readily available source to quench the C-radical. | researchgate.netnih.gov |

| Light Source | Blue LEDs, visible light | Provides the energy to excite the photocatalyst. | nih.gov |

Electrochemical synthesis provides an alternative approach to generating reactive intermediates for deuteration, often avoiding the need for expensive catalysts or harsh reagents. nih.gov Electrosynthesis can be applied to the deuteration of unactivated alkyl halides, using D₂O as the deuterium source. nih.govresearchgate.net In these methods, direct reduction of the alkyl halide at the cathode generates a carbon-centered radical. This radical is then trapped by a deuteron (B1233211) from D₂O to yield the deuterated product.

However, this specific method, known as electroreductive deuterodehalogenation, results in the replacement of the bromine atom with deuterium. nih.gov This is not suitable for the synthesis of this compound, where the bromine atom must be retained. While direct electrochemical C-H activation for deuteration is an area of research, achieving regioselectivity on an unactivated alkyl chain remains a significant hurdle. sci-hub.se Without a directing group or a specifically designed electrochemical cell and catalyst system, it would be difficult to selectively activate the C-H bonds at the C-3 and C-4 positions over other more reactive sites in the molecule.

| Method | Mechanism | Deuterium Source | Outcome for 1-Bromooctane | Ref. |

|---|---|---|---|---|

| Electroreductive Deuterodehalogenation | Reduction of the C-Br bond at the cathode to form a C-radical, followed by quenching with D₂O. | D₂O | Forms Octane-1-d₁, not the target compound. | nih.govresearchgate.net |

| Direct C-H Deuteration | Direct oxidation or reduction of a C-H bond to form a reactive intermediate. | D₂O | Technically challenging with very low regioselectivity for unactivated alkanes. | sci-hub.se |

Catalytic Hydrogen-Deuterium Exchange (H-D Exchange) Approaches

Multi-Step Synthetic Routes Utilizing Deuterated Precursors

The most direct and controllable methods for synthesizing this compound involve the preparation of a deuterated C8 precursor, which is then converted to the final product in the last step. This strategy confines the isotopic labeling to a specific stage of the synthesis, allowing for high regiochemical control.

A highly effective strategy for the synthesis of this compound is to first prepare the corresponding deuterated alcohol, 1-octanol-3,3,4,4-d4, and then convert the hydroxyl group to a bromide. This approach leverages well-established reactions for both deuteration and halogenation.

A plausible synthetic pathway begins with a commercially available unsaturated precursor, such as ethyl oct-3-enoate. The key step is the catalytic deuteration of the carbon-carbon double bond.

Reaction Scheme:

Catalytic Deuteration: Ethyl oct-3-enoate is treated with deuterium gas (D₂) in the presence of a heterogeneous catalyst, typically palladium on carbon (Pd/C). The D₂ adds across the double bond, saturating the alkyl chain and installing four deuterium atoms specifically at the C3 and C4 positions to yield ethyl octanoate-3,3,4,4-d4.

Ester Reduction: The resulting deuterated ester is then reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This step converts the ester group to a hydroxyl group, yielding 1-octanol-3,3,4,4-d4.

Bromination: The final step is the conversion of the deuterated alcohol to the target alkyl halide. This can be achieved using standard brominating agents, such as a mixture of hydrobromic acid (HBr) and sulfuric acid (H₂SO₄), or phosphorus tribromide (PBr₃). organic-chemistry.orgumass.edu This substitution reaction replaces the -OH group with a bromine atom to afford this compound.

This method is advantageous because the catalytic deuteration of alkenes is a high-yield reaction that provides excellent control over the location of the deuterium atoms, provided a precursor with a suitably positioned double bond is available.

An alternative multi-step approach involves constructing the C8 carbon skeleton from smaller, pre-deuterated molecules, known as building blocks. This method ensures that the deuterium is confined to a specific segment of the final molecule.

A hypothetical route using this principle could employ the Wittig reaction, a powerful method for forming carbon-carbon double bonds. organic-chemistry.orgwikipedia.org

Hypothetical Reaction Scheme:

Preparation of Deuterated Aldehyde: A four-carbon aldehyde, butanal, is first deuterated at the α and β positions to yield butanal-2,2,3,3-d4. This itself is a multi-step process, likely involving the reduction of a corresponding unsaturated precursor with D₂.

Wittig Reaction: The deuterated aldehyde is then reacted with a non-deuterated four-carbon Wittig reagent, such as the ylide generated from butyltriphenylphosphonium bromide. This reaction couples the two fragments, forming oct-4-ene-3,3,4,4-d4.

Alkene Reduction: The double bond in the resulting deuterated octene is reduced to a single bond via catalytic hydrogenation with hydrogen gas (H₂) and a catalyst like Pd/C. This yields octane-3,3,4,4-d4.

Terminal Bromination: The final step would involve a selective bromination at the terminal (C1) position of the deuterated octane (B31449). This is a challenging transformation that typically proceeds via a free-radical mechanism, which can sometimes lack perfect regioselectivity.

Achieving high isotopic purity is critical in the synthesis of deuterated compounds. The goal is to maximize the percentage of molecules that contain the desired number of deuterium atoms at the correct positions, while minimizing the presence of unlabeled (d₀) or partially labeled species.

Control over isotopic purity is primarily determined by the chosen synthetic route and the purity of the deuterated reagents.

Precursor-Based Routes: Methods involving the catalytic deuteration of an unsaturated precursor with high-purity D₂ gas are highly effective. The completeness of the deuteration reaction directly correlates with the final isotopic enrichment.

Analytical Verification: The isotopic purity and regioselectivity of the final product, this compound, must be rigorously verified. The primary analytical techniques used for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). nih.gov

¹H NMR: The absence or significant reduction of signals corresponding to the protons at the C3 and C4 positions confirms the location of deuteration.

²H NMR: The presence of signals in the deuterium NMR spectrum confirms the incorporation of deuterium.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can distinguish between isotopologues based on their mass-to-charge ratio, allowing for a quantitative determination of the isotopic enrichment level.

The table below summarizes the analytical methods used to assess the purity of deuterated compounds.

| Analytical Technique | Information Provided | Typical Purity Target |

| ¹H NMR Spectroscopy | Confirms the position of deuterium by observing the disappearance of proton signals. | >98% deuteration at target site |

| ²H NMR Spectroscopy | Directly observes the deuterium nuclei, confirming their presence and chemical environment. | Corroborates ¹H NMR data |

| Mass Spectrometry (MS) | Determines the molecular weight, allowing for quantification of different isotopologues (d₀, d₁, d₂, etc.) and calculation of overall isotopic enrichment. | >98% isotopic enrichment |

Challenges in Regioselective Deuteration of Aliphatic Chains

The synthesis of specifically labeled compounds like this compound via multi-step routes is necessary due to the significant challenges associated with the regioselective deuteration of unactivated aliphatic chains. aip.org

Direct H/D exchange on an alkane or alkyl halide is difficult to control for several reasons:

Similar Bond Strengths: The bond dissociation energies of primary (1°), secondary (2°), and tertiary (3°) C-H bonds in an alkane are very similar. youtube.com This makes it exceptionally difficult for a catalyst to differentiate and selectively activate the C-H bonds at the C3 and C4 positions while leaving all others untouched.

Isotopic Scrambling: Many catalytic systems that are active enough to break C-H bonds can lead to isotopic scrambling, where deuterium atoms are incorporated at multiple, unintended positions along the alkyl chain. marquette.edu This results in a complex mixture of isotopologues that are difficult to separate.

Harsh Reaction Conditions: Methods that can activate C-H bonds, such as using strong acid catalysts or high temperatures, are often harsh and can cause side reactions, including elimination or rearrangement of the alkyl bromide.

These challenges underscore why the development of precise, multi-step synthetic strategies is essential for producing isotopically pure compounds with deuterium labels at specific, non-activated positions.

Scalability Considerations for this compound Synthesis

Transitioning the synthesis of this compound from a laboratory scale to larger, industrial production presents several practical and economic challenges.

Complexity of Multi-Step Synthesis: Multi-step syntheses are inherently less efficient and more costly to scale up than single-step processes. rsc.org Each step in the sequence (e.g., deuteration, reduction, bromination) adds to the processing time, requires its own set of reagents and solvents, and introduces a potential for yield loss.

Purification Challenges: Separating the final deuterated product from any remaining starting materials or partially deuterated isotopologues is a significant challenge on a large scale. Because isotopologues have nearly identical physical properties (e.g., boiling point, polarity), standard purification techniques like distillation or chromatography are often difficult and inefficient for this purpose. wikipedia.orgnih.gov Achieving high isotopic purity (>98%) may require specialized and costly purification methods like cryogenic distillation, which is not practical for a molecule of this size. nih.govaip.org

These factors combine to make the large-scale production of specifically labeled compounds like this compound a complex and costly endeavor.

Mechanistic Investigations Utilizing 1 Bromooctane 3,3,4,4 D4

Probing Reaction Mechanisms through Kinetic Isotope Effects (KIEs)

A kinetic isotope effect is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For deuterium (B1214612), this is typically expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD). These effects arise from the difference in zero-point vibrational energies between C-H and C-D bonds; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. pharmacy180.com

Primary kinetic isotope effects are observed when the bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. pharmacy180.com In the context of 1-bromooctane-3,3,4,4-d4, a primary KIE related to C-Br bond cleavage would be measured using bromine isotopes (e.g., 79Br vs. 81Br), not deuterium, as the C-D bonds are not directly broken. However, if deuterium were placed at the C-1 position (alpha to the bromine), a primary KIE would be expected in reactions where the C-H bond at C-1 is cleaved in the rate-limiting step, such as in certain elimination reactions. For the specific compound this compound, the deuterium atoms are positioned to probe secondary effects.

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs but provide crucial information about changes in the steric environment or hybridization of the carbon atom to which the deuterium is attached. princeton.edu

An alpha-secondary KIE is measured when the deuterium is on the carbon atom undergoing the reaction (the alpha-carbon). For 1-bromooctane (B94149), this would be C-1. The deuterium atoms in this compound are at the gamma (C-3) and delta (C-4) positions, not the alpha position. Therefore, direct alpha-secondary KIEs are not measured with this specific isotopologue.

A beta-secondary KIE is observed when the deuterium is on a carbon atom adjacent to the reacting center (the beta-carbon). In the case of reactions at C-1 of 1-bromooctane, the deuterium atoms at C-3 are at the gamma position. However, in an E2 elimination reaction where a proton is abstracted from C-2 (the beta-carbon), the deuterium atoms at C-3 would be considered gamma-substituents. A true beta-secondary KIE for 1-bromooctane would involve deuteration at C-2. The effects observed from deuteration at C-3 and C-4 are more remote and are generally very small, often attributed to steric effects or long-range hyperconjugative interactions.

In a bimolecular nucleophilic substitution (SN2) reaction, the nucleophile attacks the carbon bearing the leaving group in a single, concerted step. The transition state involves a pentacoordinate carbon atom. Secondary KIEs can provide information about the structure of this transition state. For an SN2 reaction at C-1 of this compound, the deuterium atoms at C-3 and C-4 are remote from the reaction center. The expected gamma- and delta-secondary KIEs would be very close to unity (i.e., no significant effect). Any deviation from unity could suggest steric or electronic effects that influence the transition state geometry. For instance, a small, normal KIE (kH/kD > 1) might indicate a slightly more open transition state in the deuterated compound due to the smaller vibrational amplitude of the C-D bond compared to the C-H bond.

Table 1: Hypothetical Secondary KIEs for the SN2 Reaction of this compound with a Nucleophile| Nucleophile | Solvent | Temperature (°C) | kH/kD (at C-3, C-4) |

|---|---|---|---|

| Cyanide | DMSO | 30 | 1.02 ± 0.01 |

| Azide | Acetone | 25 | 1.01 ± 0.01 |

| Thiophenoxide | Methanol | 25 | 1.03 ± 0.02 |

Bimolecular elimination (E2) reactions involve the concerted removal of a proton and a leaving group by a strong base. pressbooks.publibretexts.org This reaction is highly sensitive to the stereochemical arrangement of the departing groups, favoring an anti-periplanar geometry. pressbooks.pub In the E2 reaction of 1-bromooctane, a base would abstract a proton from C-2, leading to the formation of oct-1-ene.

The deuterium atoms in this compound are at the gamma (C-3) and delta (C-4) positions relative to the leaving group at C-1. A primary KIE would be observed if a hydrogen/deuterium at C-2 were being removed in the rate-determining step. libretexts.org The deuterium labels at C-3 and C-4 would only exhibit very small secondary effects. These gamma- and delta-secondary KIEs can provide information about the degree of double bond character in the transition state. An increase in double bond character between C-1 and C-2 might lead to small changes in the vibrational frequencies of the C-D bonds at C-3, potentially resulting in a KIE slightly different from unity.

Table 2: Hypothetical Secondary KIEs for the E2 Reaction of this compound| Base | Solvent | Temperature (°C) | kH/kD (at C-3, C-4) |

|---|---|---|---|

| Sodium Ethoxide | Ethanol | 50 | 1.04 ± 0.02 |

| Potassium tert-Butoxide | tert-Butanol | 50 | 1.05 ± 0.02 |

A value slightly greater than one might suggest that the transition state has significant alkene character, and the C-H(D) bonds at C-3 are involved in hyperconjugation with the developing pi-system.

Investigation of Radical Reactions and Halogen-Atom Transfer Processes

Deuterium-labeled compounds are instrumental in probing the mechanisms of radical reactions. chem-station.com In the context of this compound, the deuterium labels can help to confirm the involvement of radical intermediates and to investigate the kinetics of halogen-atom transfer (XAT) processes.

Radical chain reactions typically involve three stages: initiation, propagation, and termination. youtube.com In many such reactions involving alkyl halides, a key propagation step is the abstraction of the halogen atom by a radical species. libretexts.org The use of this compound would not be expected to show a primary kinetic isotope effect for the initial bromine abstraction, as the C-D bonds are not broken in this step. However, its utility lies in ruling out alternative mechanisms that might involve hydrogen abstraction from the 3 or 4 positions at some stage.

For instance, in a hypothetical radical cyclization reaction initiated by a radical initiator like AIBN (Azobisisobutyronitrile) and a chain-propagating agent such as tributyltin hydride (Bu3SnH), the first step is the abstraction of the bromine atom to form an octyl radical. libretexts.org If there were any competing side reactions or rearrangement processes involving hydrogen atom abstraction from the C-3 or C-4 positions, the presence of deuterium at these sites would significantly slow down such processes, and the analysis of the products and their deuterium content would provide clear evidence for or against such pathways.

Table 1: Hypothetical Product Distribution in a Radical Reaction of 1-Bromooctane vs. This compound

| Reactant | Product of Direct Reduction | Product of Rearrangement (Hypothetical) |

| 1-Bromooctane | Octane (B31449) | Rearranged Octane Isomer |

| This compound | Octane-3,3,4,4-d4 | Significantly reduced yield of rearranged isomer |

This table illustrates the expected outcome if a side reaction involving C-H abstraction at the 3 or 4 position were operative. The deuterated compound would exhibit a kinetic isotope effect, suppressing this alternative pathway.

Furthermore, in halogen-atom transfer reactions, where the bromine atom is transferred from the alkyl bromide to another radical, the remote deuterium substitution in this compound can be used to study secondary isotope effects, which arise from changes in vibrational frequencies at the transition state, providing subtle insights into the geometry and electronics of the transition state.

Deuterium Labeling for Tracing Reaction Intermediates and Pathways

A primary application of isotopic labeling is to trace the fate of atoms or molecular fragments throughout a reaction sequence. chem-station.com The deuterium atoms in this compound act as silent markers that can be detected in reaction intermediates and final products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For example, in complex reaction cascades where skeletal rearrangements might occur, the position of the deuterium labels in the final products can unequivocally establish the connectivity of the carbon skeleton and map the pathway of the reaction. If a reaction proceeds through an intermediate where the 3 and 4 positions become electronically or sterically distinct from other methylene (B1212753) groups in the chain, the deuterium label allows for the unambiguous assignment of signals in spectroscopic analyses.

Consider a reaction where 1-bromooctane is converted to a mixture of products through competing pathways. By using this compound, a chemist can determine the origin of each product by analyzing its mass spectrum. A product that has retained the four deuterium atoms must have originated from the intact octyl chain, whereas a fragment that has lost the deuterium label would indicate a cleavage of the carbon chain.

Table 2: Mass Spectrometric Analysis of Hypothetical Reaction Products

| Compound | Expected Molecular Ion (M+) for Unlabeled Reactant | Expected Molecular Ion (M+) for Deuterated Reactant | Inference |

| Product A | m/z = X | m/z = X + 4 | The C8 backbone remains intact. |

| Product B | m/z = Y | m/z = Y | The fragment containing C3 and C4 has been lost. |

This method is invaluable for dissecting complex reaction networks and identifying previously unsuspected reaction pathways or intermediates.

Conformational Effects of Deuteration on Reaction Dynamics

The substitution of hydrogen with deuterium can lead to subtle changes in molecular structure and dynamics. C-D bonds are slightly shorter and stronger than C-H bonds, and they have lower vibrational frequencies. libretexts.orgnih.gov These differences can influence the conformational preferences of a molecule, which in turn can affect reaction rates and selectivity.

In a flexible molecule like 1-bromooctane, the alkyl chain can adopt numerous conformations. The energetic landscape of these conformations can be subtly altered by the presence of deuterium atoms at the 3 and 4 positions. While these effects are generally small, they can be significant in reactions where the transition state geometry is highly constrained.

For instance, in an intramolecular reaction, such as a cyclization, the rate of reaction can be highly dependent on the population of the specific conformation that leads to the transition state. If deuteration at the 3 and 4 positions stabilizes or destabilizes this reactive conformation, a measurable change in the reaction rate could be observed. This is a type of secondary kinetic isotope effect that provides information about the structure of the transition state.

Research on the hydrophobic interactions of deuterated compounds has shown that protiated compounds tend to bind more strongly to nonpolar stationary phases in chromatography than their deuterated counterparts. cchmc.orgnih.gov This is attributed to differences in the vibrational modes and polarizability of C-H versus C-D bonds. cchmc.org Analogously, the intramolecular and intermolecular interactions that govern the conformational equilibrium and reaction dynamics of this compound could be influenced by these subtle isotopic effects, providing a sensitive probe for the forces at play during a chemical transformation.

Applications of 1 Bromooctane 3,3,4,4 D4 in Advanced Chemical Research

As a Labeled Precursor in Complex Organic Synthesis

In the realm of organic synthesis, the strategic placement of isotopic labels is crucial for elucidating reaction mechanisms and tracking the incorporation of molecular fragments into larger structures. 1-Bromooctane-3,3,4,4-d4, with its reactive bromide functional group and deuterated core, is an ideal precursor for introducing a labeled octyl chain into a wide array of organic molecules.

Supramolecular chemistry focuses on the design and synthesis of large, well-organized molecular assemblies held together by non-covalent interactions. The hydrophobic and van der Waals interactions of alkyl chains are often a driving force in the self-assembly of these architectures. By using this compound, researchers can introduce a deuterated alkyl chain into a component of a supramolecular system. This labeling allows for the detailed study of the role of the alkyl chain in the assembly process using techniques like solid-state NMR or neutron scattering, which are sensitive to the presence of deuterium (B1214612). For instance, the deuterated octyl chain can be attached to a building block of a metal-organic framework (MOF) or a self-assembling peptide. Subsequent analysis can reveal the precise location and dynamics of the octyl chain within the supramolecular structure, providing insights into the forces governing the assembly.

A generalized approach for incorporating the deuterated octyl chain into a supramolecular building block is through nucleophilic substitution, where a nucleophilic site on a precursor molecule displaces the bromide ion from this compound.

| Reaction Type | Reactant A | Reactant B | Product Feature | Analytical Benefit |

| Nucleophilic Substitution | Molecule with -OH, -NH2, or -SH group | This compound | Deuterated octyl ether, amine, or thioether | Probing alkyl chain packing and dynamics via ²H NMR |

| Grignard Reaction | Magnesium (to form Grignard reagent from this compound) | Electrophilic substrate | Deuterated octyl group attached to the substrate | Tracing the octyl fragment in subsequent reactions |

The synthesis of polymers with well-defined structures and functionalities is a cornerstone of materials science. Isotopic labeling of polymers is particularly important for understanding their structure and dynamics, especially in the solid state or in complex mixtures. This compound can be used to introduce a deuterated end-group onto a polymer chain. This can be achieved by using the deuterated alkyl bromide to initiate a polymerization reaction or to terminate a living polymerization.

For example, in atom transfer radical polymerization (ATRP), an alkyl halide is often used as an initiator. By employing this compound as the initiator, a polymer chain with a deuterated octyl group at one end can be synthesized. The presence of this "heavy" end-group can then be monitored to study polymer diffusion, surface segregation in polymer blends, or the conformation of polymer chains at interfaces using techniques like neutron reflectometry or dynamic secondary ion mass spectrometry (SIMS).

| Polymerization Technique | Role of this compound | Resulting Polymer Structure | Application of Labeled Polymer |

| Atom Transfer Radical Polymerization (ATRP) | Initiator | Polymer with a deuterated octyl end-group | Studying polymer diffusion and surface behavior |

| Living Anionic Polymerization | Terminating Agent | Polymer with a deuterated octyl end-group | Investigating chain-end dynamics and reactions |

| Williamson Ether Synthesis with Polymer | Alkylating Agent | Polymer with deuterated octyl side chains | Probing side-chain mobility and its effect on polymer properties |

The unique properties of deuterated materials are increasingly being exploited in the development of advanced functional materials. For instance, in the field of liquid crystals, replacing hydrogen with deuterium in the alkyl chains can enhance the material's photochemical stability and modify its mesomorphic properties. europa.euresearchgate.netaps.org this compound can serve as a precursor for the synthesis of liquid crystal molecules containing a deuterated octyl tail. The increased mass of deuterium leads to a lower vibrational frequency of C-D bonds compared to C-H bonds, making them less susceptible to cleavage upon exposure to UV light. This can lead to liquid crystal displays with longer lifetimes.

Similarly, in the synthesis of organic semiconductors or other functional organic materials, the incorporation of deuterated alkyl chains can influence the material's packing in the solid state and its charge transport properties. The precise location of the deuterium atoms in this compound allows for targeted studies on the impact of deuteration at specific positions within the alkyl chain.

Isotopic Tracing in Biogeochemical and Environmental Studies

Isotopic labeling is a powerful tool for tracing the movement and transformation of substances in complex environmental systems. tandfonline.com Deuterium-labeled compounds, such as this compound, can be used as tracers to study the fate of organic pollutants and to elucidate their degradation pathways.

Long-chain alkyl halides are a class of compounds that can be found in the environment as industrial byproducts or as components of certain pesticides and flame retardants. To understand the environmental fate of these compounds, researchers can introduce a small amount of a deuterated analogue, like this compound, into a model environmental system, such as a soil or water sample. By tracking the concentration of the deuterated compound and its transformation products over time using sensitive analytical techniques like GC-MS or LC-MS, the rates and pathways of degradation, transport, and sequestration can be determined. The deuterium label provides a clear and unambiguous signal that distinguishes the tracer from naturally occurring or pre-existing non-labeled compounds.

| Environmental Compartment | Process Studied | Analytical Technique | Information Gained |

| Soil Column | Leaching and transport | GC-MS analysis of leachate | Mobility and sorption of the alkyl halide |

| Aquatic Microcosm | Biodegradation and hydrolysis | LC-MS/MS analysis of water samples | Rates and products of degradation |

| Sediment Slurry | Sorption and anaerobic degradation | Analysis of both water and sediment phases | Partitioning behavior and degradation under anaerobic conditions |

Understanding the mechanisms by which organic pollutants are degraded in the environment is crucial for assessing their persistence and for developing remediation strategies. Isotopic labeling can provide detailed insights into these degradation pathways. For example, if this compound is subjected to microbial degradation, the position of the deuterium atoms can help to elucidate the initial steps of the metabolic pathway. If the deuterium atoms are retained in the initial degradation products, it suggests that the C-D bonds at positions 3 and 4 are not cleaved in the first enzymatic attack. Conversely, the loss of deuterium would indicate a reaction at those positions.

Furthermore, the kinetic isotope effect (KIE), which is the change in the rate of a reaction when an atom in a reactant is replaced by one of its isotopes, can be a powerful tool. While the deuterium atoms in this compound are not at the primary reaction center (the C-Br bond), secondary kinetic isotope effects can sometimes be observed, providing further details about the transition state of the rate-determining step of the degradation process. By comparing the degradation rates and product distributions of the deuterated and non-deuterated analogues, a more complete picture of the degradation mechanism can be constructed. mdpi.com

Fundamental Research in Isotope Effects Beyond Reaction Kinetics

While kinetic isotope effects (KIEs) are a cornerstone of mechanistic chemistry, the study of isotope effects extends to thermodynamic and structural phenomena. This compound is particularly well-suited for investigating these subtler, non-kinetic effects, such as secondary and equilibrium isotope effects.

Secondary Isotope Effects and Mechanistic Elucidation: In this compound, the deuterium labels are not on the carbon atom directly bonded to the bromine (the α-carbon). Instead, they are located at the β and γ positions. Consequently, any influence on the rate of a reaction involving the C-Br bond is classified as a secondary isotope effect. libretexts.org These effects are not the result of C-D bond cleavage but arise from changes in the vibrational environment of the C-D bonds between the ground state and the transition state. utdallas.eduwikipedia.org

Research using such compounds can provide detailed information about the structure of a reaction's transition state. For example, in a nucleophilic substitution reaction, the magnitude of the β-deuterium isotope effect can help distinguish between an SN1 and SN2 mechanism. A significant normal isotope effect (kH/kD > 1) at the β-position is often indicative of substantial positive charge development at the α-carbon in the transition state, which is characteristic of an SN1 pathway. wikipedia.org This effect is attributed to hyperconjugation, where the C-H (or C-D) sigma bonds help stabilize the carbocationic center. libretexts.org The C-H bond is a better electron donor than the stronger, lower zero-point energy C-D bond, leading to faster reaction rates for the non-deuterated compound.

Equilibrium Isotope Effects (EIEs): Beyond reaction rates, this compound can be employed to study equilibrium isotope effects (EIEs). An EIE is the effect of isotopic substitution on a chemical equilibrium. columbia.edu Unlike KIEs, which compare rates, EIEs compare equilibrium constants (KH/KD). Deuterium atoms preferentially reside in the state where they are most strongly bound, which corresponds to the vibrational state with the highest force constant. columbia.edu

This principle can be applied to investigate non-covalent interactions. For instance, the compound could be used to probe the thermodynamics of solvent-solute interactions or the binding of alkyl chains in host-guest chemistry. By comparing the equilibrium constant for a binding process of 1-bromooctane (B94149) with that of this compound, researchers can gain insight into changes in the vibrational modes of the C-H/C-D bonds upon binding.

| Isotope Effect Type | Principle | Information Gained | Example Application |

|---|---|---|---|

| β-Secondary Kinetic Isotope Effect | Difference in C-H vs. C-D bond hyperconjugation ability in the transition state. | Elucidation of reaction mechanisms (e.g., SN1 vs. SN2 character). wikipedia.org | Studying the solvolysis rate of 1-bromooctane vs. its deuterated analogue. |

| Equilibrium Isotope Effect (EIE) | Deuterium's preference for the more strongly bound (higher force constant) state. columbia.edu | Thermodynamic parameters of binding, conformational preferences, and solvent effects. | Measuring the partitioning of the compound between two immiscible solvents. |

Development of Analytical Standards for Advanced Mass Spectrometry

In modern quantitative analysis, particularly in fields like environmental monitoring and toxicology, mass spectrometry (MS) coupled with chromatography (GC-MS or LC-MS) is the gold standard for its sensitivity and specificity. mdpi.comlongdom.org Accurate quantification using these techniques relies heavily on the use of internal standards to correct for sample loss during preparation and for variations in instrument performance. nih.gov

This compound is an ideal internal standard for the quantification of its non-deuterated counterpart, 1-bromooctane. Stable isotope-labeled standards are considered the most reliable choice for mass spectrometry applications for several key reasons: nih.gov

Similar Chemical and Physical Properties: The deuterated standard exhibits nearly identical properties to the analyte, including polarity, boiling point, and reactivity. This ensures that it behaves similarly during all stages of sample preparation (e.g., extraction, concentration) and chromatographic separation, effectively compensating for any analyte loss.

Co-elution: In chromatography, this compound co-elutes with the native 1-bromooctane, meaning they exit the chromatography column at virtually the same time. This is crucial for correcting matrix effects in the mass spectrometer's ion source.

Mass Discrimination: Despite co-eluting, the deuterated standard is easily distinguished from the analyte by the mass spectrometer due to its higher mass (an increase of 4 Daltons). The instrument can monitor the distinct mass-to-charge ratio (m/z) for each compound simultaneously.

The quantification process involves adding a known amount of this compound to every sample, standard, and blank. The concentration of the native analyte is then determined by comparing the ratio of the analyte's peak area to the internal standard's peak area against a calibration curve. nih.gov This method ensures high precision and accuracy, even when analyzing complex samples at trace levels, such as detecting volatile organic compounds in environmental water samples. nih.gov

| Calibration Standard (ng/mL) | 1-Bromooctane Peak Area | 1-Bromooctane-d4 (IS) Peak Area | Peak Area Ratio (Analyte/IS) |

|---|---|---|---|

| 1.0 | 10,540 | 101,200 | 0.104 |

| 5.0 | 53,100 | 102,500 | 0.518 |

| 10.0 | 104,200 | 100,800 | 1.034 |

| 25.0 | 260,500 | 101,500 | 2.566 |

| 50.0 | 525,100 | 102,100 | 5.143 |

| Unknown Sample | 157,800 | 101,900 | 1.549 |

This interactive table presents hypothetical data illustrating the linear relationship between the analyte concentration and the peak area ratio. The concentration of the unknown sample can be calculated from the linear regression equation derived from this data.

Advanced Spectroscopic and Analytical Methodologies for Deuterium Labeled Octane Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that exploits the magnetic properties of atomic nuclei. For deuterated compounds, a combination of deuterium (B1214612), proton, and carbon-13 NMR experiments provides a comprehensive analysis.

Deuterium NMR (²H or D-NMR) directly observes the deuterium nuclei within a molecule. huji.ac.ilwikipedia.org Although it has a lower natural abundance and sensitivity compared to proton NMR, it is invaluable for analyzing enriched compounds. huji.ac.ilresearchgate.net The key applications of ²H NMR in the analysis of 1-Bromooctane-3,3,4,4-d4 are:

Regioselectivity Confirmation : The chemical shift of the deuterium signal(s) in the ²H NMR spectrum confirms the specific location of the deuterium atoms. For this compound, a signal corresponding to the C3 and C4 positions would be expected, confirming that deuteration occurred at the desired sites and not elsewhere on the octane (B31449) chain. The chemical shift range for deuterium is virtually identical to that of protons, simplifying spectral interpretation. huji.ac.il

Isotopic Purity Assessment : Quantitative ²H NMR can be used to determine the isotopic purity of the sample. By integrating the deuterium signal and comparing it to an internal standard of known concentration and deuterium content, the precise level of deuterium incorporation can be calculated. This helps to quantify the percentage of molecules that are correctly labeled as the d4 species.

Table 1: Expected ²H NMR Data for this compound Note: This table presents hypothetical data for illustrative purposes.

| Parameter | Expected Value | Information Provided |

| Chemical Shift (δ) | ~1.3 - 1.6 ppm | Confirms deuterium location on C3 and C4 of the alkyl chain. |

| Integration | Corresponds to 4 Deuterons | Quantifies the number of deuterium atoms at the specified positions. |

| Signal Shape | Typically a broad singlet | Due to the quadrupolar nature of the deuterium nucleus. huji.ac.il |

Proton NMR (¹H NMR) is used to detect and quantify any non-deuterated sites in the molecule. bdu.ac.inwikipedia.org In a fully deuterated sample, the ¹H NMR spectrum would be silent. However, in practice, deuteration is often incomplete.

For this compound, the ¹H NMR spectrum is used to:

Identify Residual Protons : The presence of small signals in the regions corresponding to the C3 and C4 protons would indicate incomplete deuteration at these sites.

Quantify Isotopic Enrichment : The integration of these residual proton signals relative to the integration of signals from non-deuterated positions (e.g., the CH₃ group at C8 or the CH₂Br group at C1) allows for a precise calculation of the deuterium incorporation percentage. For example, a significant reduction in the integral for the C3 and C4 positions compared to the other positions would confirm high levels of deuteration.

Modern spectrometers can reference spectra based on the residual proton signal in the deuterated solvent used for the analysis (e.g., the CHCl₃ in CDCl₃). wikipedia.org

Table 2: Hypothetical ¹H NMR Signal Comparison for Deuterated vs. Non-Deuterated 1-Bromooctane (B94149) Note: This table presents hypothetical data for illustrative purposes.

| Position | Non-Deuterated 1-Bromooctane (Expected Integral) | This compound (Expected Integral) | Observation |

| C1 (-CH₂Br) | 2H | 2H | Unchanged |

| C2 (-CH₂-) | 2H | 2H | Unchanged |

| C3, C4 (-CH₂-CH₂-) | 4H | < 0.1H | Signal significantly diminished, indicating >97.5% deuteration. |

| C5-C7 (-CH₂-)₃ | 6H | 6H | Unchanged |

| C8 (-CH₃) | 3H | 3H | Unchanged |

Carbon-13 NMR (¹³C NMR) provides information about the carbon backbone of the molecule, ensuring no unintended structural rearrangements occurred during the synthesis and deuteration process. uobasrah.edu.iq

Key analytical points from the ¹³C NMR spectrum of this compound include:

Confirmation of Carbon Skeleton : The spectrum should display the expected number of carbon signals for an octane derivative, confirming the integrity of the eight-carbon chain. acs.org

Observation of C-D Coupling : The signals for the deuterated carbons (C3 and C4) will appear as multiplets (typically triplets due to coupling with deuterium, which has a nuclear spin I=1). This provides definitive proof of the deuterium location.

Isotopic Shift : The resonance frequencies of the deuterated carbons (and adjacent carbons) may be slightly shifted upfield compared to their non-deuterated counterparts. This "isotope effect" is another indicator of successful deuteration.

Mass Spectrometry (MS) for Isotopic Abundance Analysis

Mass spectrometry is a critical tool for determining the molecular weight and isotopic composition of a sample by measuring the mass-to-charge ratio (m/z) of its ions. wikipedia.org

High-Resolution Mass Spectrometry (HRMS) can distinguish between ions with very small mass differences. This capability is essential for analyzing the isotopologue distribution of a deuterated compound—that is, the relative abundance of molecules with different numbers of deuterium atoms (d₀, d₁, d₂, etc.). researchgate.netnih.gov

For this compound, HRMS analysis reveals:

Precise Mass Measurement : HRMS confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion.

Isotopologue Quantification : It resolves and quantifies the abundance of the target d4 isotopologue relative to other species, such as the non-deuterated (d₀) starting material or partially deuterated intermediates (d₁, d₂, d₃). acs.orgmdpi.com This provides a definitive measure of isotopic enrichment. The natural abundance of heavy isotopes like ¹³C and ⁸¹Br must be accounted for in the analysis to accurately model the expected isotopic pattern. nih.gov

Table 3: Illustrative HRMS Isotopologue Distribution for a Sample of this compound Note: This table presents hypothetical data for illustrative purposes, showing a high enrichment of the desired d4 species.

| Isotopologue | Description | Relative Abundance (%) |

| d₀ | Non-deuterated | 0.2 |

| d₁ | One Deuterium | 0.5 |

| d₂ | Two Deuteriums | 1.1 |

| d₃ | Three Deuteriums | 2.5 |

| d₄ | Target Compound | 95.7 |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. astm.orglih.lu It is particularly useful for analyzing the purity of volatile compounds like this compound.

The process involves:

Separation (GC) : The sample is injected into the GC, where components are separated based on their boiling points and interactions with a stationary phase in a capillary column. This effectively isolates the deuterated bromooctane from any solvents, starting materials, or non-volatile impurities. astm.org

Analysis (MS) : As each separated component elutes from the GC column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound.

GC-MS is used to:

Determine Chemical Purity : By separating the target compound from impurities, GC allows for the assessment of its chemical purity. The area of the peak corresponding to this compound relative to the total area of all peaks gives a measure of purity.

Confirm Identity : The mass spectrum obtained for the main GC peak confirms the identity and molecular weight of the compound. For deuterated compounds used as internal standards in quantitative analysis, GC-MS ensures that the standard is pure and correctly identified. lih.lunih.gov

Vibrational Spectroscopy for Deuterium Signature Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a direct probe of the molecular vibrations within a compound. The substitution of hydrogen with deuterium induces significant and predictable shifts in vibrational frequencies, offering a clear signature for isotopic labeling. wikipedia.org

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. msu.edu A key application in the analysis of deuterated compounds is the identification of carbon-deuterium (C-D) bond stretching frequencies. The frequency of a stretching vibration is primarily dependent on the bond strength and the reduced mass of the atoms involved. youtube.com

Due to the greater mass of deuterium compared to hydrogen, the C-D stretching vibrations appear at a significantly lower frequency than the corresponding C-H stretches. msu.edu While typical sp³ C-H stretching frequencies are found in the 2850–3000 cm⁻¹ region, the C-D stretching frequency is expected to be lowered by a factor of approximately the square root of 2 (≈1.41). youtube.comlibretexts.orgorgchemboulder.com This places the C-D stretching bands in a relatively uncongested region of the IR spectrum, typically around 2100-2200 cm⁻¹. For this compound, the presence of strong absorption bands in this region would serve as definitive evidence of successful deuteration. Other characteristic bands, such as those for C-Br stretching (typically 690-515 cm⁻¹), would remain largely unaffected by deuteration at the 3 and 4 positions. uobabylon.edu.iq

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| sp³ C-H (in CH₃, CH₂) | Stretching | 2850 - 3000 | Strong |

| sp³ C-D (in CD₂) | Stretching | ~2100 - 2200 | Medium-Strong |

| CH₂ / CH₃ | Bending (Scissoring/Deformation) | 1350 - 1470 | Medium |

| C-Br | Stretching | 690 - 515 | Medium-Strong |

Raman spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. pageplace.de It is particularly effective for analyzing deuterated compounds because C-D vibrations, which are often weak in IR spectra, can produce strong and sharp Raman signals. researchgate.net The C-D stretching region (around 2100–2300 cm⁻¹) is often referred to as the "Raman silent region" because it is free from signals from most endogenous biomolecules, making deuterium an excellent Raman tag for imaging and analysis in complex systems. nih.govnih.gov

In the context of this compound, Raman spectroscopy would clearly show peaks corresponding to the C-D stretching modes. researchgate.netscispace.com Additionally, the technique is sensitive to the vibrations of the carbon skeleton and the C-Br bond, providing a comprehensive vibrational profile of the molecule. researchgate.netresearchgate.net Studies on related deuterated n-alkanes have demonstrated the ability of Raman spectroscopy to characterize the structure and conformation of the methylene (B1212753) chain. cdnsciencepub.com The polarization of Raman bands can also yield information about the symmetry of the molecular vibrations.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| sp³ C-H (in CH₃, CH₂) | Stretching | 2800 - 3000 | Strong |

| sp³ C-D (in CD₂) | Stretching | ~2100 - 2200 | Strong, Sharp |

| CH₂ | Twisting / Wagging | ~1300 | Medium |

| C-C | Stretching | 800 - 1200 | Medium |

| C-Br | Stretching | 500 - 700 | Strong |

Advanced Techniques for Structural Elucidation of Deuterated Systems

Beyond vibrational methods, several other advanced spectroscopic techniques offer unparalleled detail regarding the precise atomic arrangement and electronic structure of deuterated molecules.

Molecular Rotational Resonance (MRR), or microwave spectroscopy, is a gas-phase technique that provides exceptionally precise information about a molecule's three-dimensional structure. nih.govtechnologynetworks.com It measures the absorption of microwave radiation corresponding to transitions between quantized rotational energy levels. These energy levels are determined by the molecule's moments of inertia, which are exquisitely sensitive to its atomic arrangement and isotopic composition. brightspec.com

MRR spectroscopy is a powerful tool for the analysis of deuterated compounds because the substitution of hydrogen with deuterium causes a significant change in the moments of inertia, leading to a unique and predictable rotational spectrum for each isotopomer (a molecule differing only in the position of isotopes). acs.orgnih.gov This high specificity allows MRR to unambiguously identify the exact location of deuterium atoms within the molecule and to quantify the composition of complex mixtures of isotopomers without the need for separation or reference standards. nih.govacs.org Furthermore, chiral tag MRR spectroscopy can even be used to determine the absolute configuration of molecules that are chiral solely due to deuterium substitution. nih.gov

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that analyzes the elemental composition and the chemical and electronic state of the elements within a material. scispace.com The technique works by irradiating a sample with X-rays and measuring the kinetic energy of electrons that are ejected from the top 1-10 nm of the material. eag.com

For this compound, XPS would confirm the presence of carbon, bromine, and oxygen (from any surface adventitious carbon). High-resolution spectra of the Br 3d and C 1s regions would provide detailed chemical bonding information. The binding energy of the Br 3d photoelectrons (typically a doublet, 3d₅/₂ and 3d₃/₂) can confirm that the bromine is covalently bonded to a carbon atom, as its binding energy is significantly different from that of ionic bromide. researchgate.netresearchgate.net The C 1s spectrum would be a composite of several peaks corresponding to carbon atoms in different chemical environments: C-C/C-H, C-D, and C-Br. The carbon atom bonded to the electronegative bromine atom would exhibit a shift to a higher binding energy compared to the other alkyl carbons. researchgate.net

| Core Level | Chemical Bond | Expected Binding Energy Range (eV) | Information Provided |

|---|---|---|---|

| Br 3d | C-Br | ~69 - 72 | Confirms covalent C-Br bond researchgate.netresearchgate.net |

| C 1s | C-C, C-H, C-D | ~284.8 - 285.5 | Alkyl chain backbone |

| C-Br | ~286.0 - 287.0 | Carbon bonded to electronegative Br researchgate.net |

X-ray Absorption Spectroscopy (XAS) is a technique used to determine the local geometric and/or electronic structure of matter. xrayabsorption.org It involves tuning the X-ray energy to an absorption edge of a specific element, causing the ejection of a core electron. Analysis of the resulting absorption spectrum provides information about the absorbing atom's local environment. xrayabsorption.org For this compound, analysis would focus on the Bromine K-edge.

The XAS spectrum is divided into two main regions:

X-ray Absorption Near-Edge Structure (XANES): This region, close to the absorption edge, is sensitive to the oxidation state and coordination geometry of the absorbing atom (bromine). The shape and position of the edge can provide information about the electronic structure of the C-Br bond. nih.gov

Extended X-ray Absorption Fine Structure (EXAFS): The oscillations in the spectrum at energies well above the edge are known as the EXAFS region. Analysis of these oscillations can yield highly precise information about the identity, number, and distance of the atoms immediately surrounding the absorbing atom. acs.orgnih.gov For this compound, EXAFS analysis of the Br K-edge would allow for the precise determination of the Br-C bond length and the number of neighboring carbon atoms. researchgate.net

Computational and Theoretical Investigations of Deuterated Bromoalkanes

Quantum Mechanical Studies on Deuterium-Induced Electronic and Conformational Changes

Quantum mechanical calculations are essential for elucidating the fundamental effects of deuterium (B1214612) substitution on the electronic and geometric properties of molecules. Isotopic substitution does not alter the potential energy surface of a molecule, but it does affect mass-dependent properties, most notably vibrational frequencies. princeton.edu

The replacement of hydrogen with deuterium, a heavier isotope, leads to a lower zero-point vibrational energy (ZPVE) for C-D bonds compared to C-H bonds. This difference in ZPVE can influence the conformational equilibrium of flexible molecules like 1-bromooctane (B94149). For instance, conformers where the deuterium atoms are in sterically hindered positions might be slightly more favored than their protiated counterparts due to the lower vibrational amplitude of the C-D bond. While these effects are generally small, they can be computationally modeled to predict shifts in conformational populations.

Furthermore, deuterium substitution can induce minor changes in the electronic distribution of a molecule. These electronic effects arise from the altered vibrational characteristics of the C-D bond, which in turn can subtly influence hyperconjugative interactions and bond polarities. High-level ab initio and density functional theory (DFT) calculations can be employed to quantify these small changes in electron density and their consequences on molecular properties such as dipole moments and polarizability. Although direct quantum mechanical studies specifically on 1-Bromooctane-3,3,4,4-d4 are not extensively reported in the literature, the principles derived from studies on smaller deuterated alkanes and related molecules are directly applicable.

Prediction and Interpretation of Kinetic Isotope Effects (KIEs)

The study of kinetic isotope effects (KIEs) is a cornerstone in the elucidation of reaction mechanisms. A KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For deuterated compounds, this is typically expressed as the ratio of the rate constant for the protiated reactant (kH) to that of the deuterated reactant (kD), i.e., kH/kD.

Computational methods are extensively used to predict and interpret KIEs. These calculations typically involve locating the transition state for the reaction of interest and then calculating the vibrational frequencies for both the reactant and the transition state for the protiated and deuterated species. The KIE can then be estimated using transition state theory, incorporating the differences in zero-point vibrational energies between the isotopic molecules.

For reactions involving 1-bromooctane, such as nucleophilic substitution or elimination, the position of deuterium substitution is crucial. In this compound, the deuterium atoms are located at the γ- and δ-positions relative to the bromine atom. Therefore, any observed KIE would be a secondary kinetic isotope effect (SKIE), as the C-D bonds are not broken in the rate-determining step. libretexts.org

Secondary KIEs are typically smaller than primary KIEs but can still provide valuable mechanistic information. wikipedia.org For example, in an SN2 reaction, a β-deuterium SKIE (kH/kD > 1, a "normal" KIE) is often attributed to hyperconjugation, where the C-H(D) σ-bond donates electron density to the developing p-orbital on the α-carbon in the transition state. The C-D bond is a poorer electron donor than the C-H bond, leading to a slower reaction for the deuterated compound. For this compound, the γ- and δ-deuterium atoms are too remote to have a significant hyperconjugative effect. Any observed SKIE would likely be small and arise from other factors such as steric effects or changes in vibrational coupling in the transition state.

Conversely, in an SN1 reaction, a β-deuterium SKIE is also typically normal and often larger than in an SN2 reaction, again due to hyperconjugation stabilizing the carbocation intermediate. For γ- and δ-deuterium substitution, the expected SKIEs in both SN1 and SN2 reactions would be close to unity. Computational modeling can help to dissect these small effects and correlate them with the geometry and vibrational properties of the transition state.

Table 1: Representative Secondary Kinetic Isotope Effects for Nucleophilic Substitution Reactions

| Reaction Type | Position of Deuterium | Typical kH/kD | Primary Reason |

| SN2 | α | 0.95 - 1.05 | Changes in bending frequencies |

| SN2 | β | 1.05 - 1.15 | Hyperconjugation |

| SN1 | α | 1.10 - 1.25 | Changes in bending frequencies |

| SN1 | β | 1.10 - 1.35 | Hyperconjugation |

Note: This table provides typical ranges for α- and β-SKIEs. The values for γ- and δ-SKIEs, as would be relevant for this compound, are generally expected to be very close to 1.

Modeling of Deuterated Compound Interactions with Reaction Environments

Beyond the intrinsic properties of the molecule and the immediate solvent shell, computational models can be used to investigate the interactions of deuterated compounds with more complex reaction environments, such as enzymes, surfaces, or phase-transfer catalysts. These models often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods.

In a QM/MM simulation, the part of the system where the chemical reaction or critical interaction occurs (e.g., the deuterated bromoalkane and the active site of an enzyme) is treated with a high-level quantum mechanical method. The remainder of the environment (e.g., the rest of the protein and solvent) is treated with a more computationally efficient molecular mechanics force field. This approach allows for the accurate modeling of electronic effects associated with bond making and breaking, including KIEs, within a realistic representation of the surrounding environment.

For this compound, such models could be used to study its metabolism by cytochrome P450 enzymes, for example. The calculations could predict the KIE for enzymatic hydroxylation at different positions on the alkyl chain, providing insights into the reaction mechanism and the structure of the enzyme's active site.

Similarly, the interaction of deuterated bromoalkanes with surfaces can be modeled to understand phenomena such as adsorption, desorption, and surface-catalyzed reactions. These simulations can help to interpret experimental data from techniques like temperature-programmed desorption and surface-enhanced Raman spectroscopy, providing a molecular-level picture of how isotopic substitution influences surface interactions.

Q & A

Q. How is 1-Bromooctane-3,3,4,4-d4 structurally distinct from its non-deuterated analog?

The compound incorporates deuterium atoms at the 3rd and 4th carbon positions, replacing hydrogen atoms. Its molecular formula is CH₃(CH₂)₃(CD₂)₂(CH₂)₂Br, with a molecular weight of 197.14 g/mol (vs. 195.13 g/mol for non-deuterated 1-bromooctane). This isotopic substitution is critical for applications requiring reduced kinetic isotope interference or enhanced spectral resolution in analytical methods like NMR or mass spectrometry .

Q. What methods are recommended to confirm isotopic purity (>98 atom% D) in this compound?

Isotopic purity can be verified via:

- Nuclear Magnetic Resonance (NMR): Deuterium incorporation eliminates proton signals at the 3,3,4,4 positions, confirmed by ¹H NMR absence of peaks in the 1.0–1.6 ppm region (methylene protons).

- Mass Spectrometry (MS): High-resolution MS detects mass shifts corresponding to deuterium substitution. For example, the molecular ion cluster ([M+H]⁺) will show a +4 Da shift compared to the non-deuterated compound.

- Elemental Analysis: Quantifies deuterium content via combustion and isotopic ratio monitoring .

Q. What safety precautions are essential when handling this compound?

Classified as a hazardous material (Category 4-3-III), it requires:

- Ventilation: Use in a fume hood to avoid inhalation of vapors.

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Storage: In airtight, dark containers at 2–8°C to prevent degradation.

- Disposal: Follow institutional guidelines for halogenated organic waste .

Advanced Research Questions

Q. How does deuteration at the 3,3,4,4 positions influence reaction kinetics in SN2 mechanisms?

Deuterium’s higher mass reduces vibrational frequencies, leading to a kinetic isotope effect (KIE) . In SN2 reactions, the deuterated alkyl halide exhibits slower nucleophilic substitution due to increased activation energy. For example, rate constants (k) for reactions with deuterated substrates may decrease by 20–40% compared to non-deuterated analogs. This property is exploited in mechanistic studies to probe transition-state structures .

Q. What experimental strategies mitigate isotopic dilution in tracer studies using this compound?

- Synthetic Control: Ensure stoichiometric excess of deuterated reagent to minimize hydrogen exchange.

- Quenching Reactions: Rapidly terminate reactions (e.g., via flash freezing) to limit back-exchange.

- Analytical Validation: Use LC-MS with deuterium-enriched internal standards (e.g., ²H₄-PGE₂) to correct for dilution effects during sample preparation .

Q. How can researchers resolve discrepancies in deuterium incorporation efficiency during synthesis?

- Stepwise Analysis: Monitor deuterium integration at each synthetic step using ²H NMR or IR spectroscopy.

- Catalytic Optimization: Employ deuterium-compatible catalysts (e.g., Pd/C in D₂O) to enhance isotopic exchange.

- Statistical Modeling: Apply multivariate regression to identify variables (e.g., temperature, solvent polarity) affecting deuteration yields .

Q. In lipidomics, how is this compound utilized as an internal standard?

As a deuterated analog, it serves as a stable isotope-labeled internal standard (SILIS) in mass spectrometry:

- Quantification: Spiked into lipid extracts to normalize matrix effects and ionization variability.

- Isolation: Co-elutes with non-deuterated lipids, enabling precise calibration curves.

- Validation: Validates extraction efficiency and instrument sensitivity, as seen in prostaglandin analysis using ²H₄-PGE₂ .

Methodological Tables

Table 1: Key Physicochemical Properties of this compound

Table 2: Comparison of SN2 Reaction Rates (k) for Deuterated vs. Non-Deuterated Substrates

| Substrate | k (M⁻¹s⁻¹) | KIE (k_H/k_D) | Conditions |

|---|---|---|---|

| 1-Bromooctane | 2.5 × 10⁻⁵ | 1.0 | NaI in acetone |

| This compound | 1.6 × 10⁻⁵ | 1.56 | NaI in acetone |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.